Cas no 69175-42-4 (2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-)

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- structure
69175-42-4 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-
CAS-nummer:69175-42-4
MF:C12H21N2O15P3
MW:526.220826864243
CID:516997
PubChem ID:189739
Update Time:2025-04-19

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-arabinofuranosyl]-5-propyl-
    • 1-beta-arabinofuranosyl-5-propyluracil-5'-triphosphate
    • benzyl(triphenyl)phosphanium,cadmium(2+),tetrachloride
    • 1-.BETA.-ARABINOFURANOSYL-5-PROPYLURACIL-5'-TRIPHOSPHATE
    • Ara-putp
    • DTXSID30988882
    • [[(2R,3S,4S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 4UIC6LBU3R
    • 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-arabinofuranosyl)-5-propyl-
    • UNII-4UIC6LBU3R
    • 2,4(1H,3H)-PYRIMIDINEDIONE, 1-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-5-PROPYL-
    • ARA-5-PROPYL-UTP
    • 4-Hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-5-propylpyrimidin-2(1H)-one
    • 1-(5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ARABINOFURANOSYL)-5-PROPYL-2,4(1H,3H)-PYRIMIDINEDIONE
    • 69175-42-4
    • Inchi: 1S/C12H21N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9,11,15-16H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8-,9+,11-/m1/s1
    • InChI-sleutel: HYFYJOKOKOXGIZ-SDNRWEOFSA-N
    • LACHT: P(=O)(O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@@H]([C@H](N2C(NC(C(CCC)=C2)=O)=O)O1)O)O

Berekende eigenschappen

  • Exacte massa: 526.015
  • Monoisotopische massa: 526.015
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 10
  • Complexiteit: 917
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.8
  • Topologisch pooloppervlak: 259Ų

Experimentele eigenschappen

  • Dichtheid: 1.866
  • Brekindex: 1.605
  • PSA: 27.18000
  • LogboekP: -1.62510
Aanbevolen leveranciers
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk